molecular formula C24H27NO6S2 B136064 BML-287 CAS No. 915754-05-1

BML-287

Cat. No.: B136064
CAS No.: 915754-05-1
M. Wt: 489.6 g/mol
InChI Key: IKXOJNAQUMCNNJ-UHFFFAOYSA-N
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Description

BML-287 is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BML-287 typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of benzene to form benzenesulfonyl chloride, which is then reacted with an appropriate amine to introduce the sulfonamide group. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

BML-287 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

BML-287 has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of BML-287 involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used as an antibiotic.

    Sulfadiazine: Known for its use in treating bacterial infections.

Uniqueness

BML-287 is unique due to its complex structure, which includes both a benzenesulfonyl group and a dimethoxyphenyl group

Biological Activity

BML-287 is a sulfonamide compound primarily studied for its biological activity, particularly as an enzyme inhibitor. Its structure allows it to interact with various biological targets, leading to potential therapeutic applications in medicine, especially concerning antibacterial and antifungal properties.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its role in mimicking natural substrates and inhibiting enzyme activity. The synthesis of this compound typically involves the sulfonation of benzene derivatives, followed by reactions with amines to introduce the sulfonamide functionality. This compound's molecular formula is C₁₄H₁₅N₃O₃S, with a molecular weight of approximately 305.35 g/mol.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃S
Molecular Weight305.35 g/mol
SolubilitySoluble in DMSO
pKa7.4

This compound functions primarily through enzyme inhibition. The sulfonamide moiety can mimic the structure of natural substrates, allowing it to bind to the active sites of enzymes. This interaction disrupts normal biochemical pathways, which can lead to various biological effects, including antibacterial and antifungal activities.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in bacterial growth and survival. For instance, it targets dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By inhibiting DHPS, this compound effectively hampers bacterial proliferation.

Antibacterial and Antifungal Properties

Research has indicated that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating potent antibacterial activity compared to traditional antibiotics.

Table 2: Antibacterial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Research Findings and Applications

This compound has been explored in various research contexts due to its diverse biological activities. These include:

  • Enzyme Inhibition : Investigated as a potential therapeutic agent due to its ability to inhibit key enzymes involved in microbial metabolism.
  • Cancer Research : Studies have suggested that this compound may have applications in oncology, particularly in targeting cancer cell proliferation pathways.
  • Material Science : The compound's properties have also been leveraged in developing new materials and catalysts.

Detailed Research Findings

Recent studies have highlighted the dual role of this compound in both antimicrobial activity and potential anticancer applications:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound significantly reduced the viability of Candida albicans and various bacterial strains.
  • Cancer Cell Studies : In prostate cancer cell lines, this compound was shown to inhibit cell growth by inducing apoptosis through the activation of specific signaling pathways.

Table 3: Summary of Research Findings on this compound

Study FocusKey Findings
Antimicrobial ActivityEffective against multiple bacterial strains
Cancer Cell ProliferationInduces apoptosis in prostate cancer cells

Properties

IUPAC Name

5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6S2/c1-4-19-11-12-21(32(26,27)20-8-6-5-7-9-20)17-24(19)33(28,29)25-15-14-18-10-13-22(30-2)23(16-18)31-3/h5-13,16-17,25H,4,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXOJNAQUMCNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648875
Record name 5-(Benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915754-05-1
Record name 5-(Benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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